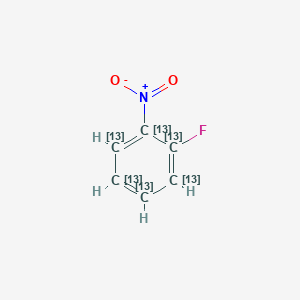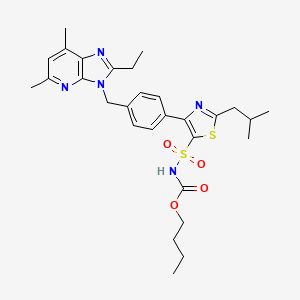
AT1R antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AT1R antagonist 2 is a compound that inhibits the angiotensin II type 1 receptor (AT1R). This receptor is a key component of the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. By blocking AT1R, this compound can prevent the effects of angiotensin II, a hormone that causes blood vessels to constrict and increases blood pressure. This makes this compound a valuable compound in the treatment of hypertension and related cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AT1R antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a biphenyl intermediate, which is then functionalized with various substituents to achieve the desired pharmacological properties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
化学反应分析
Types of Reactions: AT1R antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, which may be necessary for certain synthetic steps.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydride and various halides are employed under conditions that favor nucleophilic substitution.
Major Products: The major products formed from these reactions include various functionalized biphenyl derivatives, which are key intermediates in the synthesis of this compound .
科学研究应用
AT1R antagonist 2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of AT1R antagonists and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the role of AT1R in various physiological processes, including blood pressure regulation and kidney function.
Medicine: this compound is studied for its potential therapeutic effects in treating hypertension, heart failure, and other cardiovascular diseases.
作用机制
AT1R antagonist 2 exerts its effects by selectively binding to and inhibiting the AT1R. This prevents angiotensin II from activating the receptor, thereby blocking its vasoconstrictive and aldosterone-secreting effects. The inhibition of AT1R leads to vasodilation, reduced blood pressure, and decreased fluid retention. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathway and the downstream effects on blood vessel constriction and fluid balance .
相似化合物的比较
Losartan: The first AT1R antagonist developed, used to treat hypertension and diabetic nephropathy.
Valsartan: Another AT1R antagonist with similar uses but different pharmacokinetic properties.
Candesartan: Known for its long-lasting effects and use in heart failure treatment.
Uniqueness: AT1R antagonist 2 is unique in its specific binding affinity and selectivity for AT1R, which may result in fewer side effects compared to other AT1R antagonists. Its potential role in preventing viral uptake, as seen in studies related to SARS-CoV-2, also sets it apart from other compounds in this class .
属性
分子式 |
C29H37N5O4S2 |
|---|---|
分子量 |
583.8 g/mol |
IUPAC 名称 |
butyl N-[[4-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-2-(2-methylpropyl)-1,3-thiazol-5-yl]sulfonyl]carbamate |
InChI |
InChI=1S/C29H37N5O4S2/c1-7-9-14-38-29(35)33-40(36,37)28-26(32-24(39-28)15-18(3)4)22-12-10-21(11-13-22)17-34-23(8-2)31-25-19(5)16-20(6)30-27(25)34/h10-13,16,18H,7-9,14-15,17H2,1-6H3,(H,33,35) |
InChI 键 |
ZQCJVWMIJVNZDT-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(N=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
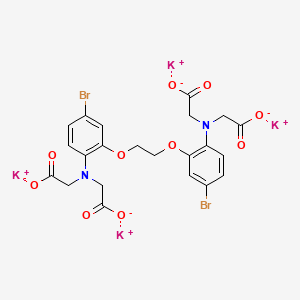
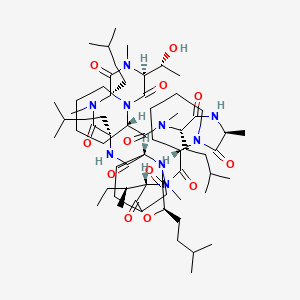
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
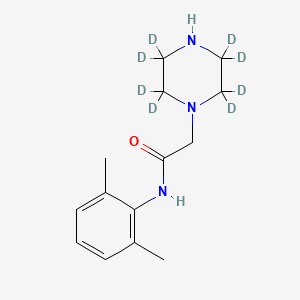
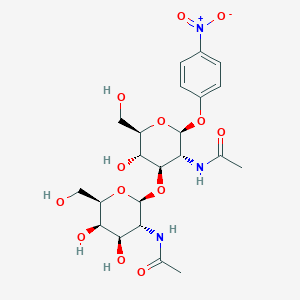
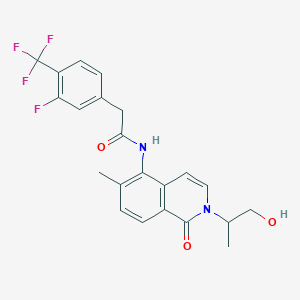


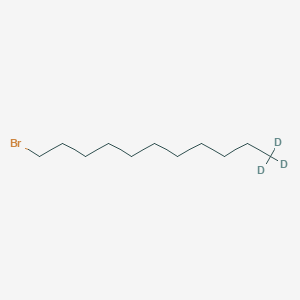
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
